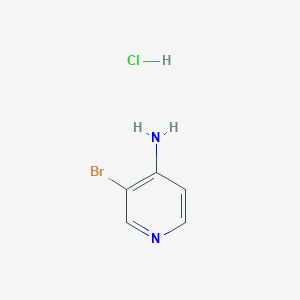
2-Deuterio-1-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-indole-2-D is a derivative of indole, a significant heterocyclic compound found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-2-D can be synthesized through several methods. One common approach involves the methylation of N-unsubstituted indole-2-carboxylic acid using methyl iodide (MeI) and potassium carbonate (K2CO3) to produce N-methylated indole ester. This ester is then deprotected using lithium hydroxide (LiOH) in the presence of tetrahydrofuran (THF) to yield 1-Methyl-1H-indole-2-carboxylic acid .
Industrial Production Methods: Industrial production of 1-Methyl-1H-indole-2-D typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-indole-2-D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-1H-indole-2-D has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-indole-2-D involves its interaction with various molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate immune responses .
Comparación Con Compuestos Similares
1-Methyl-1H-indole-2-D can be compared with other indole derivatives such as:
1-Methylindole: Known for its use in benzylation reactions.
2-Methylindole: Exhibits different reactivity due to steric effects.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
The uniqueness of 1-Methyl-1H-indole-2-D lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C9H9N |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
2-deuterio-1-methylindole |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i7D |
Clave InChI |
BLRHMMGNCXNXJL-WHRKIXHSSA-N |
SMILES isomérico |
[2H]C1=CC2=CC=CC=C2N1C |
SMILES canónico |
CN1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


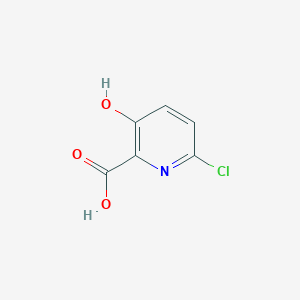
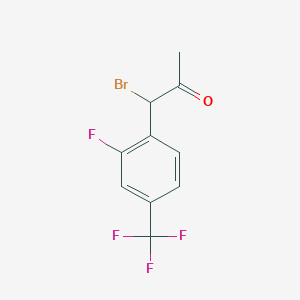
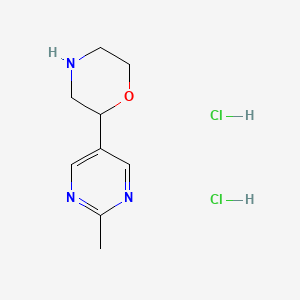

![(3R,4AR,11BS)-Methyl 11B-benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxylate](/img/structure/B14042315.png)
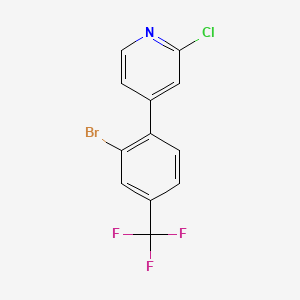
![(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)
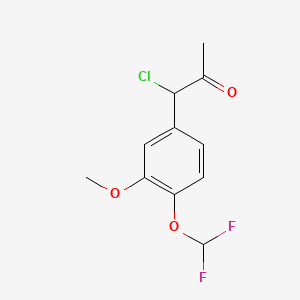
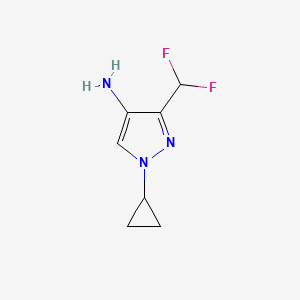
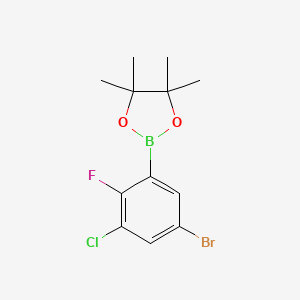
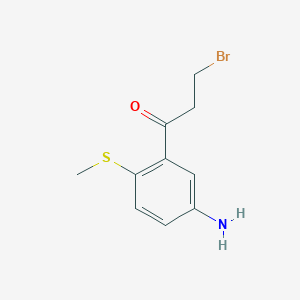

![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)
